methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based derivative characterized by a sulfamoyl bridge, a fluorophenyl carbamoyl group, and a methyl ester moiety. The compound’s synthesis likely involves multi-step reactions, including sulfonation and carbamoylation, as observed in analogous thiophene derivatives .
Properties
IUPAC Name |
methyl 3-[[2-(2-fluoroanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S2/c1-28-20(25)19-17(11-12-29-19)30(26,27)23(14-7-3-2-4-8-14)13-18(24)22-16-10-6-5-9-15(16)21/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWPZILBBFHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfamoyl group and the carbamoyl group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Methyl 3-(Chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (Compound 2)
- Structure : Differs by replacing the phenylsulfamoyl-carbamoyl group with a chlorosulfonyl substituent.
- Synthesis : Synthesized via diazotization and sulfonation of a precursor, followed by reaction with morpholine .
Methyl 3-[(Sulfanylacetyl)amino]thiophene-2-carboxylate
- Structure : Features a sulfanylacetyl group instead of the fluorophenylsulfamoyl-carbamoyl moiety.
- Synthesis: Prepared by reacting methyl 3-aminothiophene-2-carboxylate with thioglycolic acid under inert conditions .
- Key Differences : The sulfanyl group may enhance metal-binding properties but reduces steric bulk compared to the target compound.
Methyl 3-{[(4-Hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate
- Structure : Contains a triazine ring instead of the fluorophenyl group.
- Molecular Formula : C₁₁H₁₁N₅O₆S₂ .
Physicochemical Properties
Key Observations :
Biological Activity
Methyl 3-({[(2-fluorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 358.38 g/mol. Its structure includes a thiophene ring, a sulfamoyl group, and a carbamoyl derivative, which are key functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including those similar to this compound. These compounds have shown significant activity against various bacterial strains, suggesting their potential as antimicrobial agents. For instance, certain thiophene-based compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis and function .
Antitumor Activity
Thiophene derivatives are also recognized for their antitumor properties. A study indicated that related compounds could inhibit key signaling pathways involved in cancer cell proliferation. Specifically, these compounds have been found to inhibit the activity of proteins such as BRAF(V600E) and EGFR, which are critical in various cancers . The structural modifications in this compound may enhance its efficacy against tumor cells.
Anti-inflammatory Effects
The compound's sulfamoyl group is associated with anti-inflammatory activities. Research has shown that sulfamoyl derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins, leading to reduced inflammation in various models . This property makes it a candidate for further exploration in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:
- Sulfamoyl Group : Essential for enhancing solubility and biological activity.
- Fluorophenyl Substituent : Contributes to increased potency against specific targets due to its electronic properties.
- Thiophene Ring : Plays a role in the interaction with biological targets through π-π stacking or hydrogen bonding.
Case Studies
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's effectiveness against cancer cell lines. Results indicate significant inhibition of cell growth at micromolar concentrations, suggesting potent antitumor activity.
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor sizes compared to controls, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
